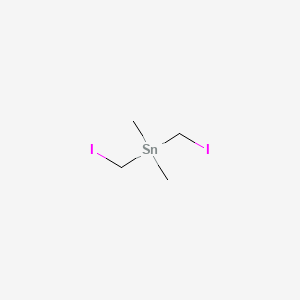
Bis(iodomethyl)(dimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(iodomethyl)(dimethyl)stannane is an organotin compound with the molecular formula C₄H₁₀I₂Sn It is characterized by the presence of two iodomethyl groups and two methyl groups attached to a central tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(iodomethyl)(dimethyl)stannane typically involves the reaction of dichlorodimethyltin with iodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Sn(CH3)2Cl2+2CH3I→Sn(CH3)2(CH2I)2+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Bis(iodomethyl)(dimethyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the compound.
Coupling Reactions: The compound can participate in coupling reactions to form larger organotin complexes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed depend on the type of reaction. For example, substitution reactions can yield various organotin derivatives, while oxidation reactions can produce tin oxides.
Scientific Research Applications
Bis(iodomethyl)(dimethyl)stannane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of bis(iodomethyl)(dimethyl)stannane involves its interaction with various molecular targets. The iodomethyl groups can participate in nucleophilic substitution reactions, while the tin center can undergo redox reactions. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures.
Comparison with Similar Compounds
Dichlorodimethyltin: Similar structure but with chlorine atoms instead of iodine.
Diiodomethyltin: Contains two iodomethyl groups but lacks the additional methyl groups.
Dimethyltin Dichloride: Another organotin compound with different substituents.
Uniqueness: Bis(iodomethyl)(dimethyl)stannane is unique due to the presence of both iodomethyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
23696-44-8 |
|---|---|
Molecular Formula |
C4H10I2Sn |
Molecular Weight |
430.64 g/mol |
IUPAC Name |
bis(iodomethyl)-dimethylstannane |
InChI |
InChI=1S/2CH2I.2CH3.Sn/c2*1-2;;;/h2*1H2;2*1H3; |
InChI Key |
ZMCJYRWAMFVNIJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(CI)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















